molecular formula C7H3ClN2O B13140107 4-Chloro-5-formylpicolinonitrile

4-Chloro-5-formylpicolinonitrile

Cat. No.: B13140107
M. Wt: 166.56 g/mol
InChI Key: WCJNDLWOJMRVIE-UHFFFAOYSA-N
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Description

4-Chloro-5-formylpicolinonitrile is an organic compound with the molecular formula C7H3ClN2O It is a derivative of picolinonitrile, featuring a chloro group at the 4-position and a formyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-formylpicolinonitrile typically involves the chlorination of 5-formylpicolinonitrile. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce the chloro group at the desired position . The reaction conditions generally involve heating the reactants under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-formylpicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Chloro-5-carboxypicolinonitrile.

    Reduction: 4-Chloro-5-hydroxymethylpicolinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-formylpicolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-formylpicolinonitrile depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the formyl and chloro groups, which can undergo nucleophilic attack. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-formylpicolinonitrile
  • 5-Chloro-4-formylpicolinonitrile
  • 4-Chloro-5-methylpicolinonitrile

Uniqueness

4-Chloro-5-formylpicolinonitrile is unique due to the specific positioning of the chloro and formyl groups on the pyridine ring, which imparts distinct reactivity and properties compared to its isomers and analogs. This unique structure makes it valuable for specific synthetic applications and potential biological activities.

Properties

Molecular Formula

C7H3ClN2O

Molecular Weight

166.56 g/mol

IUPAC Name

4-chloro-5-formylpyridine-2-carbonitrile

InChI

InChI=1S/C7H3ClN2O/c8-7-1-6(2-9)10-3-5(7)4-11/h1,3-4H

InChI Key

WCJNDLWOJMRVIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)C=O)C#N

Origin of Product

United States

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